molecular formula C11H7Cl2N3O B5777217 N-(3,4-dichlorophenyl)pyrazine-2-carboxamide CAS No. 126532-06-7

N-(3,4-dichlorophenyl)pyrazine-2-carboxamide

Cat. No.: B5777217
CAS No.: 126532-06-7
M. Wt: 268.10 g/mol
InChI Key: LWDQDINLOWAZSL-UHFFFAOYSA-N
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Description

Historical Context and Development of Pyrazine (B50134) Carboxamide Derivatives

The journey into the medicinal applications of pyrazine carboxamide derivatives began with the discovery of pyrazinamide (B1679903), a first-line drug for the treatment of tuberculosis. mdpi.com This discovery sparked considerable interest in the pyrazine scaffold, leading to the synthesis and evaluation of a multitude of derivatives. mdpi.com Early research demonstrated that modifications to the pyrazine ring and the carboxamide group could significantly influence the biological activity of these compounds. mdpi.com

In subsequent decades, research expanded to explore other therapeutic avenues for pyrazine carboxamide derivatives. Scientists have synthesized and tested numerous analogs, investigating the impact of different substituents on their biological profiles. mdpi.comnih.govresearchgate.net These studies have revealed that N-phenylpyrazine-2-carboxamides possess a wide range of activities, including antimycobacterial, antifungal, and herbicidal properties. mdpi.commdpi.com The systematic substitution on both the pyrazine and phenyl rings has been a key strategy in the development of these compounds, aiming to optimize their potency and selectivity. nih.gov

Academic Significance and Research Rationale for N-(3,4-dichlorophenyl)pyrazine-2-carboxamide

The academic significance of this compound lies in its potential to contribute to the understanding of structure-activity relationships (SAR) within the N-phenylpyrazine-2-carboxamide class. The presence of the 3,4-dichlorophenyl moiety is of particular interest due to the known influence of halogen substituents on the physicochemical properties and biological activity of drug candidates. Chlorine atoms can affect a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which are critical parameters in drug design.

Research into this specific compound is rationalized by the broader search for novel bioactive agents. Studies on related compounds have indicated that the nature and position of substituents on the phenyl ring are crucial for their biological effects. For instance, various substituted N-phenylpyrazine-2-carboxamides have been evaluated for their potential as antimycobacterial agents and as inhibitors of photosynthetic electron transport. researchgate.netmdpi.com The investigation of the 3,4-dichloro substituted analog, therefore, represents a logical step in the systematic exploration of this chemical space to identify compounds with enhanced or novel biological activities.

Overview of Current Research Trajectories and Knowledge Gaps for the Compound

Current research involving N-phenylpyrazine-2-carboxamides continues to focus on the discovery of new therapeutic applications and the optimization of existing lead compounds. A significant area of investigation remains the development of new antitubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.gov Additionally, the herbicidal and photosynthesis-inhibiting properties of these compounds are being explored for potential agricultural applications. mdpi.comnih.gov

However, a significant knowledge gap exists specifically for this compound. While it has been synthesized and included in broader studies of pyrazine carboxamide libraries, there is a lack of in-depth research focused solely on this compound. Detailed investigations into its specific biological targets, mechanism of action, and full spectrum of activity are not extensively reported in the current scientific literature. Future research should aim to fill these gaps, which could involve targeted biological screening, mechanistic studies, and computational modeling to better understand its potential as a lead compound in drug discovery or as a tool for chemical biology.

Detailed Research Findings

While dedicated studies on this compound are limited, its synthesis and inclusion in broader biological screenings provide some data. The general synthetic route involves the condensation of a pyrazine-2-carboxylic acid chloride with a corresponding substituted aniline. mdpi.com

Below are tables summarizing findings for closely related N-phenylpyrazine-2-carboxamide derivatives, which provide context for the potential activity of the title compound.

Biological Activity of Selected N-Phenylpyrazine-2-carboxamide Derivatives
CompoundBiological ActivityKey FindingsReference
6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamidePhotosynthesis InhibitionMost active inhibitor of oxygen evolution rate in spinach chloroplasts (IC50 = 51.0 μmol·L-1). mdpi.comnih.gov
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamideAntialgal ActivityHighest reduction of chlorophyll (B73375) content in Chlorella vulgaris (IC50 = 44.0 μmol·L-1). mdpi.comnih.gov
N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamideAntimycobacterial ActivityActive against M. tuberculosis (MIC < 2.0 μmol/L). nih.gov
5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamideAntimycobacterial ActivityMost active in the TAACF antituberculosis screening program (IC90 = 0.819 µg/mL). nih.gov
Structure-Activity Relationship (SAR) Insights for N-Phenylpyrazine-2-carboxamides
Structural FeatureImpact on ActivityReference
Substitution on Pyrazine RingAlkylation, amidation, or substitution with chlorine can increase antituberculotic and/or antifungal activity. mdpi.com
Substitution on Phenyl RingLipophilic and/or electron-withdrawing substituents are often designed to enhance inhibitory activities. mdpi.com
Iodine Substitution on Phenyl RingImportance of iodine at position 3 of the benzene (B151609) ring for antimycobacterial activity has been identified. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dichlorophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O/c12-8-2-1-7(5-9(8)13)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDQDINLOWAZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257562
Record name N-(3,4-Dichlorophenyl)-2-pyrazinecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126532-06-7
Record name N-(3,4-Dichlorophenyl)-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126532-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dichlorophenyl)-2-pyrazinecarboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID301257562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N 3,4 Dichlorophenyl Pyrazine 2 Carboxamide

Diverse Synthetic Routes for N-(3,4-dichlorophenyl)pyrazine-2-carboxamide

The synthesis of this compound and its parent class, N-phenylpyrazine-2-carboxamides, is predominantly achieved through the formation of an amide bond between a pyrazine-2-carboxylic acid derivative and an aniline. A prevalent and effective method involves the condensation of pyrazine-2-carbonyl chloride with 3,4-dichloroaniline. This multi-step process typically begins with the conversion of pyrazine-2-carboxylic acid to its more reactive acyl chloride derivative.

A general procedure for this synthesis starts with the reflux of pyrazine-2-carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like dry toluene, to produce pyrazine-2-carbonyl chloride. nih.govmdpi.com After the reaction, excess thionyl chloride is removed, typically by repeated evaporation with dry toluene under vacuum. The resulting crude acyl chloride, dissolved in a dry solvent such as acetone, is then added dropwise to a stirred solution of 3,4-dichloroaniline in dry pyridine at room temperature. nih.govmdpi.com The pyridine acts as a base to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred for a short period before being poured into cold water, which precipitates the crude this compound. The final product is then collected and purified, commonly through recrystallization from a solvent like aqueous ethanol. nih.govmdpi.com

Alternative approaches for related structures involve the aminodehalogenation of a chlorinated pyrazine (B50134) precursor. For instance, 3-chloropyrazine-2-carboxamide can react with various benzylamines, suggesting that a similar nucleophilic aromatic substitution could be a viable route if a suitable pyrazine precursor is used. mdpi.com Furthermore, greener synthetic methodologies using enzymatic catalysts have been explored for pyrazinamide (B1679903) derivatives. rsc.orgnih.gov These methods often employ lipases in continuous-flow systems, offering high efficiency and scalability. nih.gov

Optimization of Key Reaction Steps and Catalytic Systems

Optimization of the synthesis of N-phenylpyrazine-2-carboxamides, including the title compound, focuses on improving reaction conditions and employing efficient catalytic systems. In the conventional thionyl chloride-mediated synthesis, key parameters include the purity of reagents and solvents, reaction temperature, and reaction time. The use of dry (anhydrous) solvents is critical to prevent the hydrolysis of the highly reactive acyl chloride intermediate. nih.govmdpi.com

Microwave-assisted synthesis has emerged as a significant optimization strategy. mdpi.comsemanticscholar.org Compared to conventional heating, microwave irradiation can drastically reduce reaction times, for example, from 15 hours to just 30 minutes in the synthesis of 3-benzylaminopyrazine-2-carboxamides. mdpi.com This technique often leads to higher yields and cleaner reaction profiles. mdpi.comsemanticscholar.org

For the synthesis of derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent a key catalytic system. In this approach, a halogenated precursor like N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide is coupled with various aryl boronic acids. mdpi.comnih.gov Optimization of this step involves screening palladium catalysts, with tetrakis(triphenylphosphine)palladium(0) being a common choice, along with the selection of an appropriate base (e.g., K₃PO₄) and solvent system (e.g., 1,4-dioxane/water). mdpi.com

Enzymatic synthesis routes also require significant optimization. For the lipase-catalyzed synthesis of pyrazinamide derivatives, parameters such as the choice of enzyme (e.g., Lipozyme® TL IM), solvent (tert-amyl alcohol was found to be superior to others), substrate molar ratio, and temperature are crucial for maximizing yield. rsc.orgnih.gov Continuous-flow microreactors have been employed to enhance efficiency and control over these parameters. rsc.orgnih.gov

Strategies for Enhancing Synthetic Yields and Purity

Several strategies are employed to increase the synthetic yield and purity of this compound and its analogues. The choice of the synthetic route itself is a primary consideration. For example, the partial hydrolysis of 3-chloropyrazine-2-carbonitrile under controlled pH and temperature conditions was found to produce 3-chloropyrazine-2-carboxamide in higher yields compared to direct amidation, providing a better starting material for subsequent reactions. mdpi.com

As mentioned, microwave-assisted synthesis is a powerful tool for improving yields, with reported averages around 70%. mdpi.com The efficiency of this method minimizes the formation of byproducts that can result from prolonged heating in conventional methods. mdpi.com

Purification techniques are essential for obtaining high-purity compounds. Recrystallization from suitable solvents, such as aqueous ethanol, is a standard method for purifying the final amide product. nih.govmdpi.com For more complex mixtures or to achieve higher purity, column chromatography, including flash chromatography, is frequently utilized. mdpi.compatsnap.com The choice of eluent is critical and is typically determined through thin-layer chromatography (TLC) analysis. mdpi.com Post-reaction workup procedures, such as washing the organic phase with water or brine and drying over agents like magnesium sulfate, are standard practices to remove impurities before final purification. patsnap.com

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues of this compound are driven by the need to explore structure-activity relationships for various biological applications. These modifications typically involve introducing a variety of substituents onto the pyrazine ring and the phenyl ring.

The table below presents examples of synthesized analogues, showcasing the diversity of structural modifications.

Pyrazine Ring SubstituentPhenyl Ring SubstituentResulting Compound Name
6-Chloro3,4-Dichloro6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide nih.gov
6-Chloro, 5-tert-Butyl3,4-Dichloro5-tert-Butyl-6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide nih.gov
None4-Bromo-3-methylN-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide mdpi.comnih.gov
3-Amino3,5-Dihydroxy-6-methyl3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide nih.gov
5-Chloro5-Chloro-2-hydroxy5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide nih.gov

Approaches for Structural Modification on Pyrazine and Phenyl Moieties

Structural modifications on the pyrazine and phenyl moieties are achieved through various synthetic approaches.

Modification of the Pyrazine Moiety: To introduce substituents onto the pyrazine ring, chemists typically start with a pre-functionalized pyrazine-2-carboxylic acid. For instance, the synthesis of 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide begins with 6-chloropyrazine-2-carboxylic acid. nih.govmdpi.com Similarly, 5-tert-butylpyrazine-2-carboxylic acid can be used to introduce a bulky alkyl group. nih.govmdpi.com Another strategy is aminodehalogenation, where a halogen on the pyrazine ring (e.g., 3-chloro) is displaced by an amine, allowing for the introduction of various substituted amino groups. mdpi.com

Modification of the Phenyl Moiety: The most direct way to modify the phenyl ring is by using a different substituted aniline in the initial condensation reaction. A wide array of commercially available anilines allows for the synthesis of a large number of derivatives with varying substitution patterns on the phenyl ring (e.g., 2-fluoro, 4-chloro-3-methyl, 3-iodo-4-methyl). nih.govmdpi.com

A more advanced method for modifying the phenyl moiety is the Suzuki cross-coupling reaction. mdpi.comnih.gov This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl or heteroaryl groups. The synthesis starts with an amide precursor containing a halogen, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. This precursor is then reacted with a range of aryl boronic acids in the presence of a palladium catalyst to yield the desired biaryl structures. mdpi.comnih.gov

Development of Advanced Synthetic Techniques for Library Generation

The efficient generation of compound libraries is crucial for drug discovery and materials science. Several advanced synthetic techniques have been adapted for the rapid synthesis of this compound analogues.

Microwave-Assisted Synthesis: As previously noted, microwave synthesis significantly accelerates reactions, making it an ideal tool for generating a library of compounds in a much shorter timeframe than conventional methods. mdpi.comsemanticscholar.org This high-throughput potential allows for the rapid exploration of chemical space.

Continuous-Flow Systems: For enzymatic reactions, continuous-flow microreactors offer a scalable and highly efficient method for library generation. rsc.orgnih.gov Reactants are continuously pumped through a reactor containing an immobilized enzyme, allowing for consistent production and easy scalability. This method was used to produce 23 different pyrazinamide derivatives in parallel, demonstrating its utility for library synthesis. nih.gov

Solid-Phase Synthesis: Although not specifically detailed for the title compound in the provided sources, solid-phase synthesis is a well-established technique for library generation of related heterocyclic structures. nih.gov In this method, one of the starting materials is attached to a solid support (resin). Subsequent reaction steps are carried out, and excess reagents and byproducts are easily washed away. The final product is then cleaved from the resin. This technique is highly amenable to automation and the parallel synthesis of a large number of compounds. nih.gov

Spectroscopic and Analytical Characterization in Compound Synthesis

Following synthesis and purification, rigorous characterization is required to confirm the identity and purity of this compound and its derivatives. A combination of spectroscopic and analytical techniques is employed for this purpose.

The structural integrity of the synthesized compounds is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), which provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. mdpi.comnih.govmdpi.com Infrared (IR) spectroscopy, often using Fourier-transform infrared (FT-IR) techniques, is used to identify characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide group. nih.govmdpi.comresearchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition, often by identifying the molecular ion peak [M+H]⁺. nih.govresearchgate.net Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the calculated theoretical values to verify the compound's empirical formula. mdpi.commdpi.com The melting point is also measured as an indicator of purity. mdpi.comnih.gov

For some derivatives, more advanced characterization is performed. FT-Raman spectroscopy provides complementary vibrational information to FT-IR. researchgate.netchemrxiv.org Furthermore, computational studies using Density Functional Theory (DFT) are sometimes employed to simulate the vibrational spectra and other molecular properties, providing a deeper understanding of the molecule's structure and corroborating the experimental data. researchgate.netchemrxiv.org

The table below summarizes the analytical data for a representative related compound, 3-Amino-N-(3,4-dichlorobenzyl)pyrazine-2-carboxamide.

Analytical TechniqueObserved Data
Melting Point (°C)143.4–144.4
IR (cm⁻¹)3396, 3297 (NH₂), 3190 (NH, CONH), 1670 (CO, CONH)
¹H-NMR (DMSO-d₆) δ (ppm)9.38 (t, 1H, CONH), 8.21 (d, 1H, pyr.), 7.83 (d, 1H, pyr.), 7.57–7.54 (m, 4H, 2ArH, NH₂), 7.31–7.28 (m, 1H, ArH), 4.43 (d, 2H, CH₂)
¹³C-NMR (DMSO-d₆) δ (ppm)166.33, 155.34, 147.13, 140.97, 131.13, 130.95, 130.60, 129.51, 129.44, 127.89, 125.63, 41.36
Data sourced from a study on 3-aminopyrazine-2-carboxamide derivatives. mdpi.com

Application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques for the structural elucidation of this compound.

¹H NMR Spectroscopy is instrumental in identifying the chemical environment of protons within the molecule. For N-aryl pyrazine-2-carboxamides, the proton signals of the pyrazine and phenyl rings, as well as the amide proton, appear in distinct regions of the spectrum. The pyrazine ring protons typically resonate at lower field strengths (higher ppm values) due to the electron-withdrawing nature of the nitrogen atoms. The protons on the dichlorophenyl ring exhibit complex splitting patterns and chemical shifts influenced by the positions of the two chlorine atoms. The amide proton (N-H) generally appears as a broad singlet.

¹³C NMR Spectroscopy provides valuable information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each carbon atom in the pyrazine and dichlorophenyl rings, as well as for the carbonyl carbon of the amide group. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbons attached to chlorine atoms showing characteristic shifts.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with the [M+2]⁺ and [M+4]⁺ peaks having specific relative intensities. Fragmentation of the molecular ion would likely involve cleavage of the amide bond, leading to fragment ions corresponding to the pyrazinecarbonyl moiety and the 3,4-dichloroaniline moiety. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition.

A study on related pyrazine derivatives confirmed molecular structures using ¹H NMR, ¹³C NMR, and Mass Spectral data researchgate.net. For a series of 3-benzylaminopyrazine-2-carboxamides, the final products were characterized by ¹H- and ¹³C-NMR spectra, which were in full accordance with the proposed structures google.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Pyrazine-H8.5 - 9.5140 - 150
Phenyl-H7.4 - 8.2120 - 140
Amide-H9.0 - 11.0-
Carbonyl-C-160 - 170

Note: These are predicted values based on analogous structures and may vary from experimental data.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Structural Confirmation

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are crucial for confirming the functional groups present in this compound.

FT-IR Spectroscopy identifies the characteristic vibrational modes of the molecule's functional groups. The FT-IR spectrum of this compound is expected to show a prominent absorption band for the N-H stretching vibration of the secondary amide, typically in the range of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) would appear as a strong absorption between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the region of 1510-1570 cm⁻¹. Additionally, characteristic peaks for the C-N stretching of the amide, aromatic C-H stretching, and C=C and C=N stretching of the pyrazine and phenyl rings would be observed. The C-Cl stretching vibrations of the dichlorophenyl group would be visible in the fingerprint region, typically below 800 cm⁻¹. Studies on related pyrazine carboxamide derivatives have utilized FT-IR spectroscopy to characterize the synthesized compounds chemrxiv.org.

Raman Spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit characteristic peaks for the pyrazine and dichlorophenyl rings. The symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum. The C=O and N-H vibrations of the amide group would also be observable. The spectral characterization of a similar compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, was performed using both FT-IR and FT-Raman spectroscopy chemrxiv.org.

Table 2: Expected FT-IR and Raman Vibrational Frequencies for this compound

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amide)3200 - 3400 (broad)3200 - 3400
C-H Stretch (Aromatic)3000 - 31003000 - 3100
C=O Stretch (Amide I)1630 - 1680 (strong)1630 - 1680
N-H Bend (Amide II)1510 - 15701510 - 1570
C=C/C=N Stretch (Aromatic)1400 - 16001400 - 1600
C-N Stretch (Amide)1200 - 13501200 - 1350
C-Cl Stretch< 800< 800

Note: These are expected frequency ranges and the exact positions can vary.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification and purity assessment of this compound.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. By spotting the reaction mixture on a TLC plate and developing it with a suitable eluent, the separation of the product from reactants and byproducts can be visualized. The purity of a sample can be initially assessed by the presence of a single spot on the TLC plate. For pyrazinamide derivatives, TLC has been used to confirm the purity of synthesized samples nih.gov.

Column Chromatography is a widely used technique for the purification of organic compounds. For this compound, a silica gel column is typically employed. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity, often a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The fractions are collected and analyzed by TLC to identify those containing the pure product. A recent synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide utilized column chromatography with a hexane:ethyl acetate solvent system for purification mdpi.com.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that can be used for both purification (preparative HPLC) and purity assessment (analytical HPLC). Analytical HPLC provides a quantitative measure of the purity of the compound by separating it from any impurities and detecting the components as they elute from the column. A reversed-phase HPLC method, using a non-polar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile and water), would likely be suitable for this compound. The purity is determined by the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 3: Common Chromatographic Methods for this compound

Technique Stationary Phase Typical Mobile Phase Purpose
Thin-Layer Chromatography (TLC)Silica GelHexane/Ethyl Acetate mixturesReaction monitoring, solvent system selection, preliminary purity check
Column ChromatographySilica GelHexane/Ethyl Acetate or Dichloromethane/Methanol mixturesPurification of the crude product
High-Performance Liquid Chromatography (HPLC)C18 (Reversed-Phase)Acetonitrile/Water or Methanol/Water mixturesHigh-resolution purification and quantitative purity assessment

Structure Activity Relationship Sar Studies of N 3,4 Dichlorophenyl Pyrazine 2 Carboxamide Derivatives

Elucidation of Pharmacophoric Requirements for Biological Activity

The biological activity of N-(3,4-dichlorophenyl)pyrazine-2-carboxamide derivatives is intrinsically linked to a specific arrangement of structural features, known as a pharmacophore. These features are essential for the molecule's interaction with its biological target. For the broader class of pyrazinecarboxamides, particularly those with antimycobacterial activity, several key pharmacophoric elements have been identified. theaspd.commdpi.com

The core structure, consisting of a pyrazine (B50134) ring linked to a substituted phenyl ring via a carboxamide bridge, forms the fundamental scaffold. nih.gov The pyrazine ring, being an electron-deficient system, is a crucial component. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, which is a common interaction in ligand-receptor binding. nknpub.com

The carboxamide linker (-CONH-) is another vital pharmacophoric feature. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can serve as a hydrogen bond acceptor. This dual functionality allows for robust interactions with biological targets. nih.gov The relative orientation of the pyrazine and phenyl rings, dictated by the planarity and rotational barriers of the amide bond, is also critical for optimal binding.

The dichlorophenyl moiety contributes significantly to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and reach its target. nih.govmdpi.com The substitution pattern on this ring is also a key determinant of activity, suggesting that specific steric and electronic properties are required in this region of the molecule. nih.govmdpi.com

In essence, a general pharmacophore model for this class of compounds would include:

A heterocyclic aromatic ring (the pyrazine moiety).

A hydrogen bond donor-acceptor system (the carboxamide linker).

A hydrophobic aromatic region (the dichlorophenyl ring) with specific electronic features.

Impact of Substituent Variation on Efficacy and Selectivity Profiles

Systematic modification of the this compound scaffold has been undertaken to probe the impact of various substituents on biological activity. These studies have provided valuable insights into the SAR of this compound class.

Modifications to the pyrazine ring have been shown to significantly modulate the biological activity of N-phenylpyrazine-2-carboxamides. The introduction of different substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with its biological target.

Studies have shown that the introduction of a chlorine atom at the 6-position of the pyrazine ring can be beneficial for antimycobacterial activity. For instance, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrated significant activity against Mycobacterium tuberculosis. nih.govnih.gov The addition of a bulky and lipophilic tert-butyl group at the 5-position of the pyrazine ring has also been explored. In some cases, this substitution, particularly when combined with a chlorine at the 6-position, has led to compounds with notable antifungal and photosynthesis-inhibiting activities. nih.govmdpi.com For example, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was found to have the highest antifungal effect against Trichophyton mentagrophytes in one study. nih.gov

The following table summarizes the biological activity of some this compound derivatives with substitutions on the pyrazine ring.

Compound IDPyrazine Ring SubstituentBiological ActivityReference
1 6-chloro61% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL nih.gov
2 6-chloro, 5-tert-butylMIC = 62.5 µmol/L against T. mentagrophytes nih.gov

This table is interactive and can be sorted by clicking on the column headers.

The substitution pattern on the N-phenyl ring is a critical determinant of the biological activity of pyrazine-2-carboxamide derivatives. The nature, position, and electronic properties of the substituents can profoundly influence the efficacy and selectivity of these compounds. While the parent compound of interest is the 3,4-dichloro derivative, studies on a range of other substituted phenyl analogs provide a broader understanding of the SAR.

Research has indicated that the presence of electron-withdrawing groups on the phenyl ring is often favorable for activity. nknpub.comacs.org For example, a trifluoromethyl group at the 4-position of the phenyl ring has been associated with good antimycobacterial activity. acs.org Halogen substitutions, such as bromo and iodo groups, have also been shown to be important for activity. acs.org Specifically, an iodine atom at the 3-position of the benzene (B151609) ring was identified as being significant for antimycobacterial efficacy. acs.org

The table below presents data on the biological activity of pyrazine-2-carboxamide derivatives with various substitutions on the phenyl ring.

Pyrazine RingPhenyl Ring SubstituentBiological Activity (M. tuberculosis)Reference
Unsubstituted4-TrifluoromethylMIC ≤ 2 mg/L acs.org
Unsubstituted2-Bromo-3-methylMIC ≤ 2 mg/L acs.org
Unsubstituted3-Iodo-4-methylMIC ≤ 2 mg/L acs.org
6-Chloro4-Chloro65% inhibition at 6.25 µg/mL nih.gov
5-tert-Butyl-6-chloro3-Iodo-4-methylIC90 = 0.819 µg/mL acs.org

This table is interactive and allows for sorting of the data.

The carboxamide linker connecting the pyrazine and dichlorophenyl rings is a central element of the pharmacophore. Modifications to this linker have been investigated to understand its role in molecular recognition and biological activity.

One common modification is the introduction of a methylene (B1212753) spacer to create an N-benzylpyrazine-2-carboxamide (-CONH-CH2-). nih.gov This change increases the flexibility of the molecule and alters the spatial relationship between the two aromatic rings. Studies comparing N-phenyl and N-benzyl analogues have shown that this modification can have a significant impact on activity. For instance, in a series of antimycobacterial compounds, some N-benzylpyrazine-2-carboxamides displayed notable activity. nih.gov However, the influence of this modification is not always straightforward and can depend on the substitution patterns on the aromatic rings. nih.gov

The amide bond itself is crucial for maintaining a specific conformation that is likely required for binding to the biological target. The planarity of the amide bond restricts the rotational freedom of the molecule, which can be advantageous for activity. The hydrogen bonding capabilities of the amide NH and carbonyl groups are also considered critical for interaction with target proteins. nih.gov

Stereochemical Influences on Molecular Recognition and Activity

The influence of stereochemistry on the biological activity of this compound and its close derivatives is an area that has not been extensively reported in the scientific literature. The parent molecule itself is achiral. For stereoisomerism to be a factor, a chiral center would need to be introduced, for example, through the addition of a chiral substituent on the pyrazine ring, the dichlorophenyl moiety, or the linker.

While direct studies on chiral derivatives of this compound are scarce, the general principles of stereochemistry in drug action are well-established. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent than the other (the eutomer) or responsible for the therapeutic effects, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.

In the broader context of drug design, the three-dimensional arrangement of atoms is critical for the specific interactions between a drug molecule and its biological target, such as a receptor or enzyme. Therefore, if chiral derivatives of this compound were to be synthesized, it would be expected that their stereochemistry would play a crucial role in their biological activity. Future research in this area could involve the synthesis and evaluation of enantiomerically pure derivatives to explore the stereochemical requirements for optimal activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazine derivatives, QSAR studies have been employed to identify the key physicochemical properties that govern their activity. nih.gov

While a specific QSAR model for this compound derivatives was not found in the reviewed literature, studies on related series of pyrazinecarboxamides offer valuable insights. For example, a QSAR analysis of 6-arylpyrazine-2-carboxamides as inhibitors of Trypanosoma brucei indicated that the inhibitory activity correlated with the presence of specific structural fragments, such as N-sec-butylformamide and substituted benzene. nih.gov

In other QSAR studies on pyrazine derivatives, various molecular descriptors have been found to be important for predicting biological activity. These often include electronic parameters (such as atomic charges and dipole moments), steric parameters, and lipophilicity (log P). nih.gov For instance, a quasi-parabolic relationship between lipophilicity and photosynthesis-inhibiting activity has been observed for a series of substituted pyrazinecarboxamides, suggesting that there is an optimal lipophilicity for this particular biological effect. mdpi.com

The development of a robust QSAR model for the this compound series would be a valuable tool for predicting the activity of new, unsynthesized derivatives. Such a model could guide the design of more potent and selective compounds by identifying the optimal combination of structural and physicochemical properties. Future QSAR studies on this specific class of compounds would likely involve the calculation of a wide range of molecular descriptors and the use of statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a predictive model. nih.gov

Elucidation of Molecular Mechanisms of Action for N 3,4 Dichlorophenyl Pyrazine 2 Carboxamide

Biochemical Pathway Modulation by N-(3,4-dichlorophenyl)pyrazine-2-carboxamide

The primary mode of action identified for N-phenylpyrazine-2-carboxamide derivatives involves the modulation of specific biochemical pathways, particularly through the inhibition of key enzymes.

Investigations into the enzymatic interactions of this compound and its analogues have centered on their inhibitory properties.

Photosystem II (PSII) Inhibition

A significant body of research has been dedicated to the photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides. nih.govnih.govresearchgate.net These compounds have been shown to interfere with the photosynthetic electron transport (PET) chain in spinach (Spinacia oleracea L.) chloroplasts. nih.govmdpi.com The mechanism of action for this class of herbicides involves reversible binding to Photosystem II, which interrupts the flow of electrons. mdpi.com

While this compound itself has been synthesized as part of these studies, detailed inhibitory data often focuses on analogues with additional substitutions. For instance, a closely related compound, 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide , demonstrated a 61% inhibition of Mycobacterium tuberculosis growth at a concentration of 6.25 µg/mL. nih.gov Another analogue, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide , was noted for its high antifungal effect against Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of 62.5 µmol/L. nih.govnih.govresearchgate.net

The most potent inhibition of photosynthetic electron transport in this series of studies was observed with 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide , which recorded an IC₅₀ value of 43.0 µmol/L. nih.govnih.govresearchgate.net The inhibitory efficiency of these compounds is expressed as IC₅₀ values, representing the molar concentration required to cause a 50% decrease in the oxygen evolution rate compared to an untreated control. mdpi.comnih.gov These findings establish that the chlorinated N-phenylpyrazine-2-carboxamide scaffold is a viable pharmacophore for the inhibition of PSII.

Interactive Data Table: Photosynthetic Electron Transport (PET) Inhibition by N-Phenylpyrazine-2-carboxamide Analogues

CompoundTarget/SystemMeasurementValue
6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamidePET in Spinach ChloroplastsIC₅₀43.0 µmol/L
6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamidePET in Spinach ChloroplastsIC₅₀51.0 µmol/L
6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamideTrichophyton mentagrophytesMIC62.5 µmol/L
6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamideMycobacterium tuberculosis% Inhibition61% @ 6.25 µg/mL

Fatty Acid Synthase I (FASN) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Current scientific literature derived from the conducted searches does not provide specific evidence of this compound acting as an inhibitor or activator of Fatty Acid Synthase I (FASN) or Cyclin-Dependent Kinase 2 (CDK2). While inhibitors of both FASN and CDK2 are significant targets in therapeutic research, no studies were identified that directly link this particular compound to these enzymes. nih.govnih.govdrugbank.commdpi.com

Specific receptor binding and ligand-target interaction profiles for this compound are not detailed in the available research. However, studies on structurally similar molecules suggest potential interaction capabilities for the dichlorophenyl-carboxamide moiety. For example, a series of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides have been identified as potent ligands for the dopamine (B1211576) D3 receptor. nih.govnih.gov These findings, while not directly applicable, indicate that the core structure may have the potential for specific ligand-target interactions, warranting further investigation.

There is no direct evidence from the retrieved studies detailing the effects of this compound on gene expression or protein synthesis. Research on other novel pyrazine (B50134) derivatives has shown the ability to modulate the expression of genes involved in critical cellular processes like apoptosis. For example, one pyrazine derivative was found to down-regulate the expression of Bcl2 and Survivin while up-regulating Bax expression in leukemia cells. rjeid.com This demonstrates the potential for compounds in this class to influence cellular function at the genetic level, though specific studies on this compound are lacking.

Cellular Response Pathways Targeted by this compound

The broader cellular effects of this compound, such as the induction of apoptosis or autophagy, remain largely uncharacterized.

No specific investigations into the effects of this compound on apoptosis and cell cycle regulation were found in the reviewed literature. However, the broader class of pyrazine-containing heterocyclic compounds has been a subject of interest in anticancer research, with many derivatives shown to influence cell viability. Various studies have demonstrated that different pyrazine derivatives can induce apoptosis and cause cell cycle arrest in cancer cell lines. rjeid.com For instance, different analogues have been shown to arrest cells in the G0/G1 or G2/M phases of the cell cycle. rjeid.comnih.gov These findings suggest a potential, though unconfirmed, role for this compound in these fundamental cellular processes.

The scientific literature currently lacks studies investigating the role of this compound in the modulation of autophagy or other cellular stress response pathways. Autophagy is a catabolic process involved in the degradation of cellular components, and its modulation is a target in various diseases. nih.gov Cellular stress responses are adaptive pathways activated by external or internal stressors. nih.govnih.gov While chemical compounds can induce these pathways, no data currently links this compound to these mechanisms.

Interference with Intracellular Signal Transduction Cascades

Research into pyrazine-2-carboxamide derivatives has uncovered their potential to interfere with crucial intracellular signaling pathways, particularly in the context of cancer and inflammatory responses. Although direct evidence for this compound is not available, related compounds have been identified as inhibitors of key signaling kinases.

For instance, a study on 3-amino-pyrazine-2-carboxamide derivatives identified a potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. This compound was shown to block the activation of FGFR and its downstream signaling pathways at submicromolar concentrations, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities. The inhibition of FGFR, a receptor tyrosine kinase, disrupts cascades such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.

Furthermore, another pyrazine carboxamide derivative has been discovered as a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell signaling, and its inhibition can enhance immune responses. This suggests a potential immunomodulatory role for certain pyrazine carboxamides by interfering with T-cell receptor signaling pathways.

The table below summarizes findings on related pyrazine carboxamide derivatives and their impact on signal transduction.

Derivative ClassTargetAffected Signaling Pathway(s)Potential Cellular Outcome
3-Amino-pyrazine-2-carboxamidesFibroblast Growth Factor Receptor (FGFR)RAS-MAPK, PI3K-AKTInhibition of cell proliferation, induction of apoptosis in cancer cells
Diaminopyrimidine carboxamidesHematopoietic Progenitor Kinase 1 (HPK1)T-cell receptor signalingEnhancement of T-cell activation and immune response

These examples highlight the capacity of the pyrazine-2-carboxamide scaffold to interact with and modulate critical components of intracellular signal transduction. The specific substitutions on the phenyl and pyrazine rings likely determine the target specificity and potency of each individual compound.

Macromolecular Interactions Beyond Primary Targets

The biological activity of this compound and its analogues is predicated on their interaction with various macromolecules. The nature of these interactions can be diverse, ranging from enzyme inhibition to binding to structural proteins or nucleic acids.

In the context of its observed antimycobacterial properties, a closely related compound, 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, has demonstrated significant inhibitory activity against Mycobacterium tuberculosis. nih.gov While its precise molecular target has not been elucidated, the mechanism of the parent compound, pyrazinamide (B1679903), offers potential insights. Pyrazinamide is a pro-drug that is converted to pyrazinoic acid, which is believed to disrupt membrane energetics and inhibit fatty acid synthase I (FAS I), an essential enzyme for mycolic acid synthesis in the mycobacterial cell wall. nih.gov It is plausible that N-phenylpyrazine-2-carboxamides share or have modified mechanisms targeting similar mycobacterial macromolecules.

The antifungal activity of another related compound, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, suggests interactions with fungal-specific macromolecules. nih.gov For a different class of carboxamides, the antifungal mechanism has been linked to the inhibition of β-1,3-glucanase, an enzyme crucial for fungal cell wall integrity. mdpi.com This points to the possibility that the antifungal action of pyrazine carboxamides could also involve the disruption of cell wall biosynthesis or maintenance.

Furthermore, studies on ruthenium(II) complexes containing pyrazinecarboxamide ligands have demonstrated interactions with biological macromolecules such as DNA and serum albumin. These complexes have been shown to bind to DNA through minor groove binding and partial intercalation, and they also exhibit non-covalent interactions with bovine serum albumin. This indicates that the pyrazinecarboxamide structure can participate in interactions with both nucleic acids and proteins.

The table below details the observed macromolecular interactions for various classes of pyrazine carboxamides.

Compound/Derivative ClassMacromolecular Target/PartnerType of InteractionImplied Biological Effect
Pyrazinamide (related parent compound)Fatty Acid Synthase I (FAS I)Enzyme InhibitionDisruption of mycolic acid synthesis
Phenazine-carboxamides (related class)β-1,3-glucanaseEnzyme InhibitionDisruption of fungal cell wall integrity
Ruthenium(II) pyrazinecarboxamide complexesCalf Thymus DNA (CT-DNA)Minor groove binding, partial intercalationPotential cytotoxic/genotoxic effects
Ruthenium(II) pyrazinecarboxamide complexesBovine Serum Albumin (BSA)Non-covalent bindingTransport and distribution in biological systems
Bortezomib (pyrazine-containing drug)26S ProteasomeReversible InhibitionDisruption of protein degradation, induction of apoptosis

These findings underscore the versatility of the pyrazine-2-carboxamide scaffold in interacting with a wide array of biological macromolecules, leading to a diverse range of biological activities. The specific interaction profile of this compound would be dictated by its unique stereoelectronic properties conferred by the 3,4-dichloro substitution on the phenyl ring.

Identification and Characterization of Biological Targets for N 3,4 Dichlorophenyl Pyrazine 2 Carboxamide

Target Identification Methodologies in Chemical Biologyresearchgate.net

The journey to elucidate the mechanism of action for any bioactive compound begins with the identification of its biological targets. For N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, a multifaceted approach employing cutting-edge techniques in chemical biology would be essential.

Affinity-Based Proteomic Approaches

Affinity-based proteomics stands as a powerful tool for identifying the direct binding partners of a small molecule within a complex biological sample. nih.govnih.gov This methodology typically involves immobilizing the compound of interest, in this case, this compound, onto a solid support to create a "bait." This bait is then incubated with a cell lysate or tissue extract. Proteins that specifically bind to the compound are captured and subsequently identified using mass spectrometry. Variations of this technique, such as the use of photo-reactive cross-linkers on a modified version of the compound, can help to covalently trap even transient interactors.

Aptamers, which are single-stranded nucleic acids capable of binding to specific target molecules with high affinity and specificity, offer a complementary approach to antibodies in affinity-based proteomics. nih.gov

Genetic Screens and Functional Knockouts

Genetic screening methods provide an alternative and complementary approach to identifying biological targets. These screens can pinpoint genes that, when their expression is altered (either knocked down or overexpressed), result in a change in the cellular response to the compound. For instance, a library of cells, each with a single gene knocked out, could be treated with this compound. Cells that show increased resistance or sensitivity to the compound would suggest that the knocked-out gene's product is involved in the compound's mechanism of action, either as a direct target or as part of a downstream pathway.

High-Throughput Screening for Target Engagement

High-throughput screening (HTS) is a cornerstone of modern drug discovery and can be adapted for target identification. combichemistry.comctppc.org In this context, a large library of known proteins could be screened for their ability to bind to this compound. Assays can be designed to detect a direct interaction, such as changes in protein stability upon compound binding (e.g., thermal shift assays) or displacement of a known ligand. rjpbr.com HTS allows for the rapid testing of thousands of potential targets, significantly accelerating the initial stages of target discovery. ctppc.org

Functional Characterization of Identified Targetsresearchgate.net

Once potential biological targets for this compound have been identified, the next critical step is to functionally characterize these interactions to validate them and understand their biological significance.

Enzymatic Assays and Kinetic Analysis

If the identified target is an enzyme, its functional response to this compound can be directly measured through enzymatic assays. These assays quantify the rate of the enzymatic reaction in the presence and absence of the compound. By varying the concentrations of both the substrate and the compound, detailed kinetic analyses can be performed. This allows for the determination of key parameters such as the inhibition constant (Ki) or activation constant (Ka), providing a quantitative measure of the compound's potency. nih.gov Such studies can also elucidate the mechanism of inhibition or activation (e.g., competitive, non-competitive, or uncompetitive). nih.gov

For instance, studies on related pyrazinecarboxamide derivatives have investigated their inhibitory effects on various enzymes. While not directly on this compound, these studies provide a framework for potential enzymatic targets.

Related CompoundTarget/ActivityIC50/MICReference
6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amideOxygen Evolution Rate in Spinach ChloroplastsIC50 = 51.0 μmol∙L-1 nih.govmdpi.com
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamideChlorophyll (B73375) Content Reduction in Chlorella vulgarisIC50 = 44.0 μmol∙L-1 nih.gov
5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamideAntifungal Activity against Trichophyton mentagrophytesMIC = 31.25 μmol·mL-1 mdpi.com
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)Alkaline Phosphatase InhibitionIC50 = 1.469 ± 0.02 µM mdpi.com

This table presents data for compounds structurally related to this compound to illustrate the types of biological targets and activities investigated for this class of molecules.

Structural Biology Investigations (e.g., Crystallography, Cryo-EM of Compound-Target Complexes)nih.gov

To gain a precise understanding of how this compound interacts with its target at the atomic level, structural biology techniques are indispensable. X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the compound bound to its target protein. americanpeptidesociety.orgelifesciences.org

X-ray crystallography of a co-crystallized compound-target complex can reveal the specific amino acid residues involved in binding, the orientation of the compound in the binding pocket, and any conformational changes in the protein upon binding. nih.govresearchgate.net This information is invaluable for understanding the basis of the compound's activity and for guiding further structure-activity relationship (SAR) studies to design more potent and selective analogs.

Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins that are often challenging to crystallize. americanpeptidesociety.orgcancer.gov It allows for the visualization of biomolecules in a near-native state, providing critical insights into their function and interaction with small molecules. americanpeptidesociety.org

Biophysical Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

While specific biophysical interaction data for this compound using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not available in the public domain, the broader class of pyrazine (B50134) derivatives has been subjected to biophysical analysis to understand their binding characteristics. For instance, differential scanning fluorimetry (DSF) has been employed to assess the stabilizing effects of pyrazine derivatives on their protein targets. This technique measures the change in the thermal denaturation temperature of a protein upon ligand binding, providing insights into the binding affinity and thermodynamics of the interaction.

Hypothetically, such biophysical methods could be instrumental in characterizing the interaction between this compound and its biological targets.

Table 1: Potential Applications of Biophysical Techniques for this compound

Technique Potential Information Gained
Surface Plasmon Resonance (SPR) Real-time kinetics of binding (association and dissociation rates), and affinity of the interaction.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding, including enthalpy (ΔH), entropy (ΔS), and stoichiometry of the interaction.
Differential Scanning Fluorimetry (DSF) Thermal stability of the target protein upon binding, indicating a direct interaction and providing a measure of binding affinity.

The application of these techniques would be crucial in elucidating the molecular mechanisms of action of this compound, guiding lead optimization, and validating its engagement with identified biological targets.

Exploration of Allosteric Modulation and Multi-Targeting Strategies

The concepts of allosteric modulation and multi-targeting represent advanced strategies in drug discovery to enhance therapeutic efficacy and overcome drug resistance. While there is no direct evidence of this compound acting as an allosteric modulator or a multi-targeting agent, the pyrazinecarboxamide scaffold is present in molecules with such properties.

Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, inducing a conformational change that can potentiate or inhibit the receptor's activity. This approach offers the potential for greater selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands. The exploration of this compound for allosteric modulation of its targets could unveil novel therapeutic applications with improved safety profiles.

Multi-targeting, or polypharmacology, involves the design of a single drug that can interact with multiple biological targets. This strategy is particularly relevant in the treatment of complex multifactorial diseases. A notable example from the broader pyrazinecarboxamide class is favipiravir, an antiviral agent with a dual mechanism of action. It both induces lethal mutagenesis in viral RNA and competitively inhibits the viral RNA-dependent RNA polymerase.

The potential for this compound to engage in multi-targeting strategies would depend on its specific biological targets and its ability to interact with key nodes in disease-relevant pathways. Future research could explore the off-target effects of this compound to identify potential secondary targets that could be therapeutically beneficial.

Table 2: Mentioned Compounds

Compound Name
This compound

Preclinical Biological Evaluation of N 3,4 Dichlorophenyl Pyrazine 2 Carboxamide

In Vitro Efficacy Studies

In vitro studies have explored the biological activity of a series of pyrazinecarboxamide derivatives, including compounds structurally related to N-(3,4-dichlorophenyl)pyrazine-2-carboxamide. These investigations have assessed their efficacy against various microorganisms and their impact on plant physiological processes.

Cell-Based Assays for Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis H37Rv, M. kansasii)

Research into the antimycobacterial properties of pyrazinecarboxamides has revealed that structural modifications significantly influence their activity. A study evaluating a series of chlorinated N-phenylpyrazine-2-carboxamides demonstrated that the analog, 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, exhibited a 61% inhibition of the Mycobacterium tuberculosis H37Rv strain at a concentration of 6.25 µg/mL. nih.gov This finding suggests that the presence of a chlorine atom on the pyrazine (B50134) ring, in addition to the dichlorophenyl moiety, contributes to its antimycobacterial potential. Another analog, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, showed an even higher activity with 65% inhibition at the same concentration. nih.govnih.gov

Currently, there is no specific research data available on the activity of this compound against Mycobacterium kansasii.

Table 1: Antimycobacterial Activity of this compound Analogs against Mycobacterium tuberculosis H37Rv

CompoundConcentration (µg/mL)Inhibition (%)
6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide6.2561
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide6.2565

Antifungal Activity Assessment (e.g., against Trichophyton mentagrophytes)

The antifungal potential of pyrazinecarboxamide derivatives has also been investigated. In a study assessing a range of these compounds, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was identified as having the highest antifungal effect against Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of 62.5 μmol/L. nih.govnih.gov This particular analog's activity was noted as modest when compared to the standard antifungal agent fluconazole. nih.gov The study suggested that more lipophilic disubstituted compounds with chlorine atoms at the 3 and 4 positions of the benzene (B151609) ring possessed some weak antifungal activity. nih.gov

Specific data on the antifungal activity of this compound against Trichophyton mentagrophytes is not available in the reviewed literature.

Table 2: Antifungal Activity of a this compound Analog against Trichophyton mentagrophytes

CompoundMIC (μmol/L)
6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide62.5

Antiviral and Other Activity Profiles

Currently, there are no specific studies detailing the antiviral activity or other distinct biological activity profiles of this compound. The available research on pyrazine derivatives focuses primarily on their antimycobacterial, antifungal, and photosynthesis-inhibiting properties.

Photosynthesis-Inhibiting Activity in Plant Models (e.g., spinach chloroplasts)

The inhibitory effect of pyrazinecarboxamides on photosynthetic electron transport (PET) has been evaluated in spinach chloroplasts. While specific data for this compound is not provided in the available literature, studies on its analogs offer insights into the structure-activity relationships. For instance, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrated the highest PET inhibition in one study, with an IC₅₀ value of 43.0 μmol/L. nih.govnih.gov Another related compound, 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide, was the most active inhibitor of the oxygen evolution rate in spinach chloroplasts in a different study, with an IC₅₀ of 51.0 μmol∙L⁻¹. mdpi.com These findings suggest that substitutions on both the pyrazine and phenyl rings are crucial for this activity.

Table 3: Photosynthesis-Inhibiting Activity of this compound Analogs in Spinach Chloroplasts

CompoundIC₅₀ (μmol/L)
6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide43.0
6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide51.0

Advanced Cell Culture Models (e.g., 3D spheroids, co-cultures)

There is no information available in the scientific literature regarding the evaluation of this compound in advanced cell culture models such as 3D spheroids or co-cultures.

In Vivo Preclinical Model Systems (Non-Human, Non-Clinical Trial)

There are no published preclinical in vivo studies in non-human models for this compound. The current body of research is limited to in vitro evaluations.

Establishment of Relevant Animal Models for Disease Research

A thorough review of scientific databases reveals a lack of established and published animal models specifically for the in vivo evaluation of this compound. The selection of an appropriate animal model is a critical first step in preclinical research, directly dependent on the therapeutic indication being investigated. For instance, research on other pyrazine-2-carboxamide derivatives has utilized various models, including those for cancer, infectious diseases, and neurological disorders. However, no such specific models have been cited in the context of this compound.

Assessment of Compound Activity in Preclinical Disease Models

Consistent with the absence of established animal models, there is no available data on the assessment of this compound's activity in preclinical disease models. Efficacy studies in animal models are essential to determine a compound's potential therapeutic effect, including measurements of disease progression, survival rates, and other relevant physiological parameters. For other pyrazine derivatives, such studies have been crucial in demonstrating their potential as, for example, anticancer or antimicrobial agents. The absence of such data for this compound means its in vivo efficacy is currently unknown.

Histopathological and Molecular Biomarker Analysis from Preclinical Studies

Detailed histopathological and molecular biomarker analyses are fundamental components of preclinical evaluation, providing insights into a compound's effect on tissues and its mechanism of action at a molecular level. Such analyses from preclinical studies involving this compound are not available in the current body of scientific literature. For other related compounds, these analyses have been used to confirm the mechanism of action and to identify markers of response or toxicity.

Mechanistic Investigations within Preclinical Models

Mechanistic investigations in preclinical models aim to elucidate how a compound exerts its biological effects. This can involve a range of in vivo studies to identify the molecular targets and signaling pathways modulated by the compound. At present, there are no published mechanistic investigations for this compound within preclinical models. While in vitro studies on related compounds may suggest potential mechanisms, these have not been validated in an in vivo context for this specific chemical entity.

Computational and Theoretical Studies on N 3,4 Dichlorophenyl Pyrazine 2 Carboxamide

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the atomic level.

For the pyrazine (B50134) carboxamide class of compounds, docking studies have been instrumental in elucidating their binding modes with various protein targets. For instance, studies on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives revealed that the pyrazine heterocycle and the amide group are critical for binding to target sites. mdpi.com Docking simulations for these analogues have shown that substituents on the aryl group can form additional hydrogen bonds, enhancing biological activity. mdpi.com

In a hypothetical docking study of N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, the molecule would be computationally placed into the active site of a target protein. The simulation would calculate the binding affinity (often expressed as a docking score) and identify key interactions such as:

Hydrogen Bonds: The amide group (-CONH-) is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The dichlorophenyl and pyrazine rings would likely engage in hydrophobic and π-π stacking interactions with nonpolar residues.

Halogen Bonds: The chlorine atoms on the phenyl ring could form halogen bonds with electron-donating atoms in the protein backbone or side chains.

These simulations help rationalize structure-activity relationships (SAR) and guide the design of more potent analogues. For example, docking studies on similar pyrazine derivatives have successfully predicted their inhibitory activity against enzymes like GlcN-6-P synthase and human carbonic anhydrase. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic view of the ligand-protein complex than static docking models. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, the flexibility of the protein's active site, and the energetic contributions of various interactions.

In studies of related compounds, such as 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC), MD simulations have been used to confirm the stability of the ligand-receptor complex. chemrxiv.org These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the binding pose is stable throughout the simulation period.

An MD simulation of this compound bound to a target protein would:

Place the docked complex in a simulated aqueous environment.

Calculate the forces between atoms over thousands of small time steps, tracking their trajectories.

Analyze the stability of key hydrogen bonds and hydrophobic contacts identified in docking.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Such simulations are critical for validating docking results and understanding the nuanced, dynamic interactions that govern molecular recognition.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO/LUMO, MEP, NBO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, offering deep insights into its structure, stability, and reactivity. These methods have been applied to numerous pyrazine carboxamide derivatives. researchgate.netbendola.comnih.gov

DFT and Molecular Geometry: DFT is used to optimize the molecule's three-dimensional structure and calculate its vibrational frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy. chemrxiv.orgresearchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govmdpi.com For pyrazine carboxamide analogues, the HOMO-LUMO gap has been calculated to be in the range of 4.21–4.93 eV, indicating their relative stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule's surface. It uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. mdpi.comnih.gov MEP analysis helps predict where a molecule is susceptible to electrophilic and nucleophilic attack and is invaluable for understanding intermolecular interactions, including how a ligand binds to its protein target. nih.govepa.gov For related compounds, MEP maps show negative potential localized over electronegative atoms like oxygen and nitrogen in the carboxamide and pyrazine moieties, identifying these as likely sites for hydrogen bonding. researchgate.netuantwerpen.be

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and conjugative interactions within a molecule. researchgate.net It provides information on hyper-conjugative interactions and the delocalization of electron density, which contribute to molecular stability. epa.gov

Below is a table summarizing typical quantum chemical descriptors calculated for pyrazine carboxamide analogues, which would be expected to be similar for this compound.

DescriptorDefinitionTypical Value/Significance for Analogues
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability
Energy Gap (ΔE) ELUMO - EHOMOA smaller gap implies higher chemical reactivity. nih.gov
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.com
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power to attract electrons. nih.gov
Electrophilicity Index (ω) μ2 / 2η (where μ is chemical potential)A measure of a molecule's ability to act as an electrophile. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction and Property Optimization

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to filter out candidates with poor ADME profiles, saving time and resources.

Predictive models for absorption and distribution often rely on physicochemical properties and established rules like Lipinski's Rule of Five. Key parameters calculated for compounds like this compound include:

Lipophilicity (logP): The octanol-water partition coefficient is critical for predicting membrane permeability and absorption. ijpsjournal.com

Topological Polar Surface Area (TPSA): TPSA is correlated with a molecule's ability to permeate cell membranes. A TPSA value below 140 Ų is generally considered favorable for oral bioavailability. frontiersin.org

Aqueous Solubility (logS): Adequate solubility is necessary for a drug to be absorbed. ijpsjournal.com

Molecular Weight (MW): Lower molecular weight (<500 g/mol ) is generally associated with better absorption. ijpsjournal.com

Blood-Brain Barrier (BBB) Penetration: Models predict whether a compound is likely to cross the BBB, which is crucial for CNS-targeting drugs.

Computational tools like SwissADME and pkCSM are frequently used to generate these predictions. ijpsjournal.comnih.gov For pyrazine derivatives, these tools have been used to assess drug-likeness and pharmacokinetic parameters, guiding the selection of promising candidates for further testing. bohrium.com

ADME PropertyDefinitionImportance in Drug Discovery
Human Intestinal Absorption (HIA)The percentage of the drug absorbed through the human intestine.Crucial for determining oral bioavailability. Poor absorption leads to low efficacy. frontiersin.org
Caco-2 PermeabilityA measure of a compound's ability to cross the Caco-2 cell monolayer, an in vitro model of the intestinal wall.Predicts intestinal absorption and transport mechanisms. frontiersin.org
Plasma Protein Binding (PPB)The extent to which a drug binds to proteins in the blood plasma.Only the unbound fraction of a drug is active. High PPB can limit drug efficacy and distribution.
P-glycoprotein (P-gp) Substrate/InhibitorPredicts if the compound is transported by or inhibits the P-gp efflux pump.P-gp can pump drugs out of cells, reducing absorption and contributing to drug resistance. frontiersin.org

Computational models can also predict a compound's metabolic fate. This includes identifying potential sites of metabolism and predicting interactions with key metabolic enzymes, primarily the Cytochrome P450 (CYP) family.

CYP Inhibition/Substrate Prediction: Models predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). nih.gov Inhibition of these enzymes can lead to adverse drug-drug interactions.

Sites of Metabolism (SOM): Algorithms can identify which atoms in a molecule are most susceptible to metabolic transformation, helping to predict potential metabolites.

Excretion Prediction: Total clearance and renal clearance can be estimated, providing insights into how quickly the drug is eliminated from the body. frontiersin.org

These predictions are crucial for optimizing metabolic stability. If a compound is predicted to be rapidly metabolized, its structure can be modified to block the vulnerable metabolic site, thereby improving its half-life and duration of action.

Pharmacophore Modeling and Virtual Screening for Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

A pharmacophore model for this compound would be developed based on its structure and known active analogues. This model would define the spatial relationships between key features: the pyrazine ring, the amide linker, and the dichlorophenyl group.

Once a validated pharmacophore model is built, it can be used as a 3D query to perform virtual screening on large chemical databases (like ZINC or ChEMBL). This process rapidly identifies novel compounds that match the pharmacophore and are therefore likely to have similar biological activity. Hits from virtual screening are then subjected to further analysis, such as molecular docking and in vitro testing, to discover new lead compounds. This approach has been successfully used to identify novel inhibitors for a variety of targets based on different molecular scaffolds.

Preclinical Research Data for this compound Not Publicly Available

Following a comprehensive search of publicly accessible scientific literature and databases, specific preclinical data regarding the pharmacokinetic and pharmacodynamic profiles of the chemical compound this compound could not be located. The detailed research findings required to populate the requested article sections on its absorption, distribution, metabolism, excretion (ADME), and target engagement are not available in the public domain.

The investigation sought specific experimental results for the following preclinical parameters:

In Vitro Metabolic Stability: Data from assays using liver microsomes or hepatocytes to determine the compound's metabolic half-life and intrinsic clearance.

Plasma Protein Binding: The percentage to which the compound binds to plasma proteins in preclinical species.

Tissue Distribution: Studies in animal models detailing the distribution and accumulation of the compound in various organs and tissues.

Metabolite Identification: Characterization of the major metabolites formed from the compound in preclinical models.

Target Engagement: Quantitative data from preclinical studies demonstrating that the compound binds to its intended biological target.

While general methodologies for conducting such preclinical studies are well-documented, specific results for this compound have not been published in discoverable scientific journals, patents, or other scholarly resources. This suggests that such studies may not have been performed, are part of proprietary research that has not been disclosed, or have not been published in a way that is publicly accessible. Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Research for N 3,4 Dichlorophenyl Pyrazine 2 Carboxamide

Preclinical Pharmacodynamic Endpoints and Biomarker Changes

Monitoring of Pharmacodynamic Biomarkers in Relevant Models

In the absence of direct studies on N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, the selection of relevant pharmacodynamic (PD) biomarkers would be guided by its putative mechanism of action, which, based on its chemical scaffold, is likely the inhibition of a protein kinase. Preclinical models for analogous pyrazine (B50134) carboxamide-based kinase inhibitors have successfully utilized a variety of PD biomarkers to demonstrate target engagement and downstream pathway modulation.

A prime example is gilteritinib (B612023) , a pyrazinecarboxamide derivative that acts as a potent FLT3 inhibitor. In preclinical studies, a key PD biomarker was the inhibition of FLT3 autophosphorylation. nih.gov This was assessed in leukemia cell lines expressing mutant FLT3, such as Molm14 and MV4-11, through immunoblotting techniques. nih.gov Furthermore, the in vivo activity of gilteritinib was confirmed using a plasma inhibitory activity (PIA) assay, where plasma from treated animals or patients was shown to inhibit FLT3 phosphorylation in target cells. nih.gov This demonstrates a direct link between drug exposure and target inhibition.

Another relevant analogue is AZ3246 , a selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. A key pharmacodynamic marker for this compound in preclinical T-cell models was the induction of Interleukin-2 (IL-2) secretion. nih.govfigshare.com This biomarker reflects the functional consequence of inhibiting HPK1, which is a negative regulator of T-cell receptor signaling. nih.govfigshare.com

For this compound, a similar strategy would be employed. Once the primary kinase target is identified, initial in vitro studies would focus on measuring the inhibition of target phosphorylation in relevant cell lines. Subsequent in vivo studies in animal models (e.g., xenograft models for oncology indications) would involve monitoring this target phosphorylation in tumor tissues or surrogate tissues like peripheral blood mononuclear cells (PBMCs). Downstream signaling proteins of the target kinase would also serve as valuable PD biomarkers.

The following table summarizes potential pharmacodynamic biomarkers for this compound based on preclinical data from analogous compounds.

Pharmacodynamic Biomarkers for Pyrazine Carboxamide Derivatives in Preclinical Models

Analogous CompoundPrimary TargetPharmacodynamic BiomarkerModel SystemAssay Method
GilteritinibFLT3 KinaseInhibition of FLT3 autophosphorylationLeukemia cell lines (Molm14, MV4-11)Immunoblotting
GilteritinibFLT3 KinasePlasma Inhibitory Activity (PIA)Ex vivo analysis of plasma from treated subjectsCell-based phosphorylation assay
AZ3246HPK1Induction of IL-2 secretionT-cell culturesELISA

Resistance Mechanisms and Strategies to Overcome Challenges in N 3,4 Dichlorophenyl Pyrazine 2 Carboxamide Research

Elucidation of Acquired Resistance Pathways

Research into the biological activities of N-phenylpyrazine-2-carboxamide derivatives has primarily focused on their potent antimycobacterial effects. In this context, acquired resistance is a significant clinical challenge, and its pathways have been extensively studied for the parent compound, pyrazinamide (B1679903). These findings provide a foundational framework for understanding potential resistance to novel derivatives like N-(3,4-dichlorophenyl)pyrazine-2-carboxamide.

The principal mechanism of resistance to pyrazinamide involves the enzymatic activation of the compound. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase, which is encoded by the pncA gene. nih.gov Mutations within the pncA gene can lead to a non-functional or less efficient enzyme, thereby preventing the conversion of PZA to POA and rendering the drug ineffective. nih.gov This is the most common form of resistance observed in clinical isolates of Mycobacterium tuberculosis.

Beyond mutations in pncA, other genetic alterations have been identified that contribute to resistance to the pyrazine-2-carboxamide class of compounds. Mutations in the ribosomal protein S1 (rpsA) gene have been found in some PZA-resistant strains that have a wild-type pncA gene. nih.gov Additionally, mutations in the panD gene, which is involved in the biosynthesis of pantothenate and coenzyme A, have also been implicated in PZA resistance, suggesting a different mechanism of action and resistance. nih.govacs.org It is hypothesized that POA may interfere with coenzyme A synthesis, and mutations in panD may circumvent this inhibition. acs.org

Another described resistance mechanism involves the prevention of coenzyme A depletion and the loss of virulence factor synthesis. acs.org This suggests that the bactericidal effect of these compounds may be linked to the disruption of essential metabolic pathways, and resistance can emerge through genetic adaptations that bypass these disruptions. The emergence of resistance through the loss of a virulence factor in vitro has been proposed to explain the lack of clear molecular patterns in some PZA-resistant clinical isolates beyond pncA mutations. acs.org

Combination Strategies with Other Active Agents in Preclinical Studies

The use of combination therapy is a cornerstone of treatment for many diseases, including bacterial infections and cancer, to enhance efficacy and prevent the emergence of drug resistance. For pyrazine-2-carboxamide derivatives with antimycobacterial activity, this approach is particularly critical.

Pyrazinamide is a vital component of the multi-drug regimen for tuberculosis, and its effectiveness is greatly enhanced when used in combination with other antitubercular agents. johnshopkins.edu This multi-pronged attack on the bacteria makes it more difficult for resistant strains to emerge. Preclinical studies with new pyrazinamide analogs often evaluate their synergistic effects with other existing and novel anti-TB drugs. newtbdrugs.org Compounds that demonstrate synergy in mouse models are prioritized for further development. newtbdrugs.org

In the context of cancer therapy, where pyrazine (B50134) carboxamide derivatives have been explored as kinase inhibitors, combination strategies are also a key area of preclinical research. These studies often involve combining the investigational drug with standard-of-care chemotherapies or other targeted agents to achieve a greater therapeutic effect and overcome resistance.

Emerging Research Directions and Future Perspectives for N 3,4 Dichlorophenyl Pyrazine 2 Carboxamide

Exploration of Novel Biological Activities and Therapeutic Applications

The foundational pyrazine-2-carboxamide scaffold is a well-established pharmacophore, most famously represented by pyrazinamide (B1679903), a frontline anti-tuberculosis drug. researchgate.netmdpi.comnih.gov Future research is poised to expand the biological activity profile of derivatives like N-(3,4-dichlorophenyl)pyrazine-2-carboxamide into new therapeutic areas.

Anticancer Research: A significant emerging direction is the evaluation of pyrazine-2-carboxamide derivatives as anticancer agents. Recent studies have successfully designed compounds from this class to act as potent and selective inhibitors of key oncogenic drivers. For instance, novel 3-amino-pyrazine-2-carboxamide derivatives have been identified as pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, which can block downstream signaling pathways and exhibit potent antitumor activity in cancer cell lines with FGFR abnormalities. nih.gov This suggests a clear rationale for screening this compound for activity against various cancer-related kinases and signaling pathways.

Broad-Spectrum Antimicrobial and Fungicidal Activity: Beyond mycobacteria, research into related pyrazine (B50134) carboxamide derivatives has shown activity against a range of microbes. Studies have documented moderate activity against bacteria such as Enterococcus faecalis and Staphylococcus aureus. mdpi.comnih.gov Given the urgent need for new antibiotics, investigating the efficacy of this compound against drug-resistant bacterial strains is a logical and critical next step. Furthermore, the development of pyraziflumid (B610351), a fungicide with a pyrazine-2-carboxamide structure, indicates the potential for this class of compounds in controlling fungal pathogens.

Agrochemical Potential: The biological activity of N-phenylpyrazine-2-carboxamides is not limited to therapeutic applications. Studies have demonstrated their potential as herbicides by inhibiting photosynthetic electron transport in spinach chloroplasts. mdpi.com Additionally, these compounds have been shown to act as abiotic elicitors, significantly increasing the production of valuable secondary metabolites like flavonoids in plant cell cultures. mdpi.comnih.govresearchgate.net This dual-functionality opens a distinct research path for this compound in agriculture, both for crop protection and for enhancing the production of high-value plant-derived compounds.

Potential ApplicationTarget/MechanismSupporting Evidence from Related Compounds
Anticancer Inhibition of oncogenic kinases (e.g., FGFR)3-amino-pyrazine-2-carboxamide derivatives show potent pan-FGFR inhibitory activity. nih.gov
Antibacterial Inhibition of essential microbial pathwaysDerivatives show activity against M. tuberculosis, E. faecalis, and S. aureus. mdpi.comnih.gov
Fungicidal Inhibition of fungal growthThe fungicide pyraziflumid is a pyrazine-2-carboxamide derivative.
Herbicide Inhibition of photosynthesisN-phenylpyrazine-2-carboxamides inhibit oxygen evolution in chloroplasts. mdpi.com
Bio-elicitor Stimulation of secondary metabolite synthesisCan increase flavonoid production in plant cultures by approximately 900%. mdpi.comnih.govresearchgate.net

Integration with Advanced Delivery Systems for Targeted Research

To maximize the therapeutic potential and minimize potential off-target effects of this compound, integration with advanced drug delivery systems (ADDS) is a critical future step. exsyncorp.com These systems are designed to improve the pharmacokinetic profile of a compound by enhancing solubility, stability, and bioavailability. nih.gov

Future research could explore the encapsulation of this compound into various nanocarriers:

Liposomes: Vesicles that can encapsulate both hydrophobic and hydrophilic drugs, shielding them from rapid degradation and enabling targeted delivery.

Polymeric Nanoparticles: Biodegradable polymers can be formulated to encapsulate the compound, allowing for controlled and sustained release at the target site. researchgate.net

Micelles: These self-assembling systems are particularly useful for improving the solubility of poorly water-soluble compounds, a common challenge in drug development. scispace.com

By utilizing such systems, researchers can achieve targeted delivery to specific tissues or cells (e.g., tumor cells), thereby increasing efficacy and providing a more favorable therapeutic window. exsyncorp.com

Application of Systems Biology and Multi-Omics Approaches

Understanding the precise mechanism of action of this compound requires a holistic, systems-level approach. nih.gov Systems biology, which integrates computational and mathematical modeling with experimental data, can move research beyond a single-target focus to understand how the compound affects complex biological networks. nih.govazolifesciences.com

The application of multi-omics technologies is central to this endeavor. astrazeneca.com By simultaneously analyzing changes across different biological layers, researchers can build a comprehensive picture of the drug's impact:

Transcriptomics (RNA-seq): To identify which genes are up- or down-regulated in response to the compound.

Proteomics: To measure changes in protein expression and post-translational modifications, revealing the direct targets and downstream pathway effects.

Metabolomics: To analyze shifts in metabolic pathways, which can uncover novel mechanisms of action or potential toxicities. astrazeneca.com

Integrating these datasets can help elucidate the compound's mechanism, predict its effects, identify biomarkers for patient response, and suggest effective combination therapies. mdpi.comnih.govresearchgate.netresearchgate.net

Development of Prodrug Strategies for Enhanced Preclinical Performance

Should this compound demonstrate promising biological activity but suffer from poor pharmacokinetic properties like low solubility or rapid metabolism, a prodrug strategy could be employed. nih.govnih.gov A prodrug is an inactive or less active derivative that is converted into the active parent drug within the body through enzymatic or chemical processes. researchgate.net

This approach is a versatile tool for overcoming biopharmaceutical challenges. nih.gov Potential strategies for this compound could involve chemical modification of the carboxamide functional group to create more soluble or more permeable esters or other derivatives. mdpi.com Such modifications can:

Improve Aqueous Solubility: By adding a polar promoiety, such as a phosphate (B84403) or amino acid ester.

Enhance Membrane Permeability: By masking polar groups to increase lipophilicity, thereby improving absorption. mdpi.com

Increase Metabolic Stability: By modifying sites on the molecule that are vulnerable to rapid enzymatic degradation.

A rationally designed prodrug approach can be integrated early in the development process to optimize the compound's potential for successful preclinical and clinical evaluation. nih.gov

Interdisciplinary Collaborative Research Opportunities

The multifaceted research required to fully explore the potential of this compound necessitates extensive interdisciplinary collaboration. parabolicdrugs.comvlerick.com The successful translation from a promising molecule to a viable therapeutic or agrochemical product depends on the combined expertise of specialists from various fields. businesschemistry.orgazolifesciences.com

Key collaborative efforts would involve:

Medicinal Chemists and Biologists: To synthesize analogs, establish structure-activity relationships (SAR), and perform initial biological screenings.

Pharmacologists and Toxicologists: To conduct in-depth preclinical studies to evaluate efficacy and safety.

Data Scientists and Bioinformaticians: To analyze complex multi-omics data and develop predictive models for the compound's behavior. azolifesciences.com

Pharmaceutical Scientists: To design and develop advanced drug delivery systems and prodrug formulations.

Academic and Industry Partnerships: To bridge the gap between basic discovery research and the resource-intensive process of drug development and commercialization. acs.org

Such collaborative networks are essential for accelerating innovation and overcoming the complex challenges inherent in developing a new chemical entity. parabolicdrugs.com

Q & A

Q. What are the standard synthetic routes for preparing N-(3,4-dichlorophenyl)pyrazine-2-carboxamide and its derivatives?

The compound is typically synthesized via condensation of pyrazine-2-carboxylic acid chloride with 3,4-dichloroaniline in anhydrous solvents like dichloromethane or tetrahydrofuran. Reaction conditions (e.g., temperature, stoichiometry) are critical: excess acyl chloride and a base (e.g., triethylamine) are used to drive the reaction. Purification involves column chromatography or recrystallization. Derivatives are prepared by substituting the aniline moiety or modifying the pyrazine ring (e.g., halogenation at position 6) .

Q. How is the structural integrity of this compound confirmed experimentally?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is the primary method. Key signals include pyrazine ring protons (δ ~8.5–9.5 ppm) and aromatic protons from the dichlorophenyl group (δ ~7.0–7.8 ppm). Carbonyl carbons (C=O) appear at ~165–170 ppm in ¹³C NMR. Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Antimycobacterial activity : Tested against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay, with inhibition percentages calculated at fixed concentrations (e.g., 61% inhibition at 6.25 µg/mL) .
  • Photosynthesis inhibition : Oxygen evolution rate in spinach chloroplasts measured via Clark-type oxygen electrode (IC₅₀ values reported, e.g., 51.0 µmol/L for analogs) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced antimycobacterial activity?

Key SAR insights:

  • Halogenation : Introducing chlorine at pyrazine position 6 (e.g., compound 14) improves activity against M. tuberculosis .
  • Lipophilicity : LogP adjustments via substituents (e.g., tert-butyl groups) enhance membrane permeability. Quantitative structure-activity relationship (QSAR) models can predict optimal hydrophobicity ranges .
  • Bioisosteric replacement : Replacing the dichlorophenyl group with heteroaromatic rings (e.g., indole) may reduce toxicity while retaining affinity.

Q. What mechanistic insights explain the photosynthesis-inhibiting properties of this compound?

The compound likely targets photosystem II (PSII) by binding to the QB site, disrupting electron transfer. Competitive inhibition assays using diuron (a known PSII inhibitor) and chlorophyll fluorescence quenching analysis (e.g., JIP-test) can validate this mechanism. Computational docking studies with the D1 protein (e.g., Spinacia oleracea PDB structures) provide atomistic details of binding interactions .

Q. How can conformational restriction strategies improve sigma receptor binding affinity in analogs of this compound?

Conformational studies on related N-arylpyrazine derivatives suggest that rigidifying the linker between the pyrazine and dichlorophenyl groups (e.g., via piperazine or bicyclic scaffolds) enhances sigma-1 receptor affinity. For example, 1-[2-(3,4-dichlorophenyl)ethyl]-4-n-butylpiperazine showed a Ki of 0.55 nM. Molecular dynamics simulations and comparative binding assays (using ³H-pentazocine) help identify optimal spatial orientations .

Q. What methodologies are used to assess the compound’s potential as an abiotic elicitor in plant cell cultures?

  • Flavonoid induction : Treat Ononis arvensis callus cultures with the compound (e.g., 12-hour exposure at 10–100 µM), then quantify flavonoids via UV-Vis spectrometry (λ = 510 nm) after reaction with AlCl₃. Activity is reported as % increase relative to controls (e.g., 900% for certain derivatives) .
  • Gene expression profiling : RNA-seq or qPCR to analyze phenylpropanoid pathway genes (e.g., chalcone synthase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.